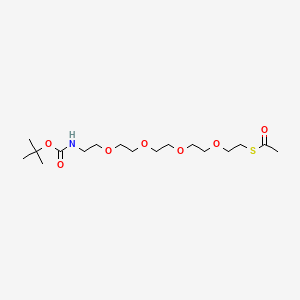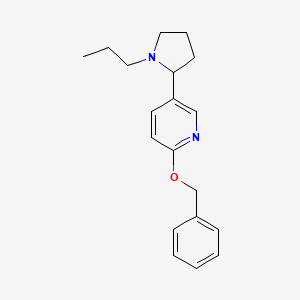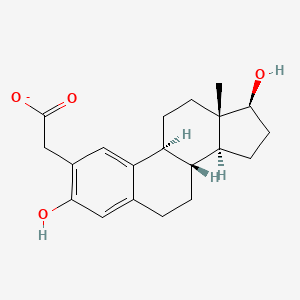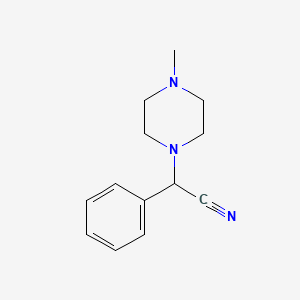
Acridin-9-amine;2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridin-9-amine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The resulting acridine derivative can then be further modified to introduce the amine group at the 9-position.
For the synthesis of 2-hydroxybenzoic acid, the Kolbe-Schmitt reaction is commonly employed. This reaction involves the carboxylation of phenol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide .
Industrial Production Methods
Industrial production of acridin-9-amine and 2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acridin-9-amine;2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amine group in acridin-9-amine can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in 2-hydroxybenzoic acid can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like acetic anhydride (for esterification) and alkyl halides (for etherification) are commonly employed.
Major Products Formed
Oxidation: Nitroacridine derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Ester and ether derivatives of 2-hydroxybenzoic acid.
Applications De Recherche Scientifique
Acridin-9-amine;2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of acridin-9-amine;2-hydroxybenzoic acid involves its ability to intercalate into DNA, disrupting the normal functioning of the genetic material. The hydroxyl group in 2-hydroxybenzoic acid also contributes to its anti-inflammatory properties by inhibiting the production of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial and in the treatment of giardiasis.
Uniqueness
Acridin-9-amine;2-hydroxybenzoic acid stands out due to its combined properties of DNA intercalation and anti-inflammatory effects.
Propriétés
Formule moléculaire |
C20H16N2O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
acridin-9-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10) |
Clé InChI |
MFPSWDFJOYOVGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


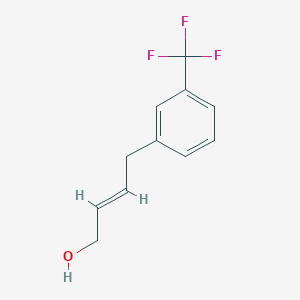
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)





![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)
